molecular formula C23H20N2O4 B11354331 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11354331
M. Wt: 388.4 g/mol
InChI Key: CPALUPDEWOPEPW-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include boron trifluoride etherate (BF3·Et2O) and various metal catalysts . The reaction is often carried out in solvents like 1,4-dioxane at reflux temperatures to achieve moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring provides stability and aromaticity, while the phenyl and propanamide groups offer sites for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C23H20N2O4/c1-15(28-21-13-6-5-12-20(21)27-2)22(26)24-17-9-7-8-16(14-17)23-25-18-10-3-4-11-19(18)29-23/h3-15H,1-2H3,(H,24,26)

InChI Key

CPALUPDEWOPEPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4OC

Origin of Product

United States

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